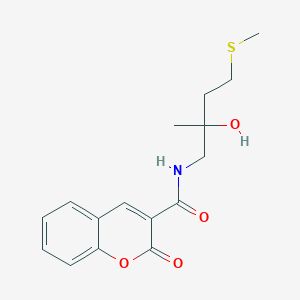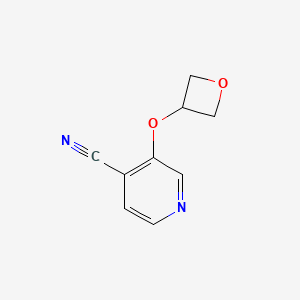
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromene derivatives often involves strategies that allow for the construction of the benzopyran core. One approach is the one-pot, three-component condensation of 4-hydroxycoumarin with aldehydes and cyanoacetamide, catalyzed by substances such as polystyrene-supported p-toluenesulfonic acid (PS-PTSA), providing a metal-free condition for C-C/C-O bond formation with high yields and functional group tolerance (Jadhav et al., 2018). This method highlights the efficiency and eco-friendliness of the synthesis process for chromene derivatives.
Molecular Structure Analysis
Chromene derivatives exhibit varied molecular structures due to the different substituents that can be introduced during synthesis. For instance, structural analysis of chromene compounds shows that they can crystallize in different space groups, with molecules generally adopting an anti-conformation about the C-N bond. The orientation of amide and pyran ring oxygens can vary, influencing the molecule's physical and chemical properties (Reis et al., 2013).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, due to the reactive sites present in the benzopyran core. For example, the reactions of 3-substituted chromones with hydroxylamine, leading to unexpected synthesis outcomes, highlight the reactivity and versatility of these compounds in chemical transformations (Sosnovskikh et al., 2008).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The introduction of various functional groups can significantly alter these properties, affecting their behavior in different environments and applications. The crystalline structure and space group determination of chromene derivatives provide insights into their intermolecular interactions and stability (Gomes et al., 2015).
Chemical Properties Analysis
Chromene derivatives display a wide range of chemical properties, including antioxidative, antibacterial, and fluorescence properties, attributed to their unique molecular structure. For example, chromene derivatives synthesized under solvent-free conditions in the presence of ceric ammonium nitrate showed promising antibacterial and antioxidant activities, highlighting their potential in biological and chemical applications (Chitreddy & Shanmugam, 2017).
Aplicaciones Científicas De Investigación
Synthesis and Properties
Research has been dedicated to developing efficient, eco-friendly methods for synthesizing chromene derivatives, including similar compounds to N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-oxo-2H-chromene-3-carboxamide. For instance, Jadhav et al. (2018) described a metal-free C–C/C–O bond formation process for synthesizing 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide, highlighting an efficient procedure that offers several advantages such as shorter reaction times and excellent yields under environmentally friendly conditions Jadhav et al., 2018.
Biological and Chemical Applications
Antibacterial and Antioxidant Activities : Chitreddy and Shanmugam (2017) reported the synthesis of 4H-chromene-3-carboxamide derivatives demonstrating significant antibacterial activities against both Gram-positive and Gram-negative organisms and strong antioxidant activity in vitro, underscoring the compound's potential in medical and chemical applications Chitreddy & Shanmugam, 2017.
Molecular Probe for Hydroxyl Radicals : Singh et al. (2008) explored the synthesis of a coumarin-based fluorescent hydroxyl radical indicator, showcasing its effectiveness in detecting hydroxyl radicals produced by radiation, emphasizing the compound's utility in biological research and cancer therapy investigation Singh et al., 2008.
Photoreactive Polymers : Nechifor (2009) developed novel polyamides containing photosensitive coumarin groups, highlighting their potential in creating materials with unique properties such as solubility in polar solvents, high thermal stability, and the ability to form transparent, flexible films, useful in various industrial and research contexts Nechifor, 2009.
Propiedades
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-16(20,7-8-22-2)10-17-14(18)12-9-11-5-3-4-6-13(11)21-15(12)19/h3-6,9,20H,7-8,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSJQWCNQNXEMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=CC2=CC=CC=C2OC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2481902.png)

![Ethyl 4,5-dimethyl-2-[[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2481905.png)


![benzofuran-2-yl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2481911.png)
![2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2481912.png)
![N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B2481914.png)
![tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]-3-methylbutyl}carbamate](/img/structure/B2481915.png)

![4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2481918.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2481920.png)

![cyclobutyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2481922.png)